molecular formula C11H11BrN4 B1470630 N4-(4-bromobenzyl)pyrimidine-4,6-diamine CAS No. 1538055-74-1

N4-(4-bromobenzyl)pyrimidine-4,6-diamine

Cat. No.: B1470630
CAS No.: 1538055-74-1
M. Wt: 279.14 g/mol
InChI Key: PUDJWJRVMUEBPW-UHFFFAOYSA-N
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Description

N4-(4-Bromobenzyl)pyrimidine-4,6-diamine (CAS 1520977-46-1) is a chemical compound with the molecular formula C12H13BrN4 and a molecular weight of 293.16 g/mol . It belongs to the class of 4,6-disubstituted pyrimidine diamines, a scaffold recognized in medicinal chemistry for its versatile pharmacological properties and its role as a core structure in various kinase inhibitor programs . This bromobenzyl-derivatized pyrimidine-diamine serves as a valuable building block in drug discovery, particularly for the development of targeted cancer therapies. The 4,6-diaminopyrimidine core is a known bioisostere for other aromatic systems and facilitates key interactions with biological targets through non-covalent bonds, making it an excellent starting point for developing next-generation therapeutic agents . Scientific literature demonstrates that compounds based on this specific scaffold have been designed as potent inhibitors of clinically relevant targets. For instance, structurally related N4,N6-disubstituted pyrimidine-4,6-diamine derivatives have been explored as potent Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC) . Other research has utilized the core to develop selective Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia (AML), showing high selectivity over the c-KIT kinase to potentially reduce treatment-related myelosuppression . More recently, novel pyrimidine-4,6-diamine derivatives have also been investigated as OLIG2 transcription factor inhibitors for the treatment of glioblastoma multiforme (GBM) . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for human or animal consumption, diagnostic use, or any other form of application.

Properties

CAS No.

1538055-74-1

Molecular Formula

C11H11BrN4

Molecular Weight

279.14 g/mol

IUPAC Name

4-N-[(4-bromophenyl)methyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C11H11BrN4/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H3,13,14,15,16)

InChI Key

PUDJWJRVMUEBPW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=NC=NC(=C2)N)Br

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC(=C2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The pyrimidine-4,6-diamine core is common across analogs, but substituents at the N4 and N6 positions dictate functional differences:

Compound Name Substituents (N4/N6) Key Structural Features
N4-(4-Bromobenzyl)pyrimidine-4,6-diamine 4-Bromobenzyl (N4) Bromine atom for hydrophobicity/halogen bonding
Compound 23 () 5-(2-Fluoro-6-methyl-4-(methylsulfonyl)phenoxy)-3-methylimidazo[4,5-b]pyridin-7-yl (N4) Fluorine and methylsulfonyl groups enhance polarity and ATP-binding affinity
Compound 18 () 5-(1-Cyclopropyl-2,2,2-trifluoroethoxy)-3-methylimidazo[4,5-b]pyridin-7-yl (N4) Trifluoroethoxy group increases metabolic stability
Compound 4b () 3-Morpholinopropyl (N4), 4-(trifluoromethoxy)phenyl (N6) Morpholine improves solubility; trifluoromethoxy enhances lipophilicity
Compound 4m () 3-(Dimethylamino)propyl (N4), 4-(3,4,5-trimethoxyphenyl)thiazol-2-yl (N6) Trimethoxyphenyl thiazole moiety for antiproliferative activity

Physicochemical Properties

Critical physicochemical parameters derived from LCMS, HRMS, and synthetic yields:

Compound Name Molecular Weight (g/mol) Purity (%) Yield (%) LogP (Estimated)
This compound ~350 N/A N/A ~3.5 (high bromine contribution)
Compound 23 () 444.2 >99 8 ~2.8
Compound 18 () 380.1 >99 7 ~3.1
Compound 4m () ~450 N/A 82 ~2.5
  • Lipophilicity : The bromobenzyl group in the target compound likely increases LogP compared to analogs with polar groups (e.g., morpholine in Compound 4b) but remains lower than trifluoroethoxy-containing Compound 18 .
  • Solubility: Morpholine and dimethylamino groups (e.g., Compound 4b and 4m) improve aqueous solubility, whereas bromobenzyl may reduce it .

Preparation Methods

General Synthetic Strategy

The preparation of N4-(4-bromobenzyl)pyrimidine-4,6-diamine typically follows a sequence of:

  • Formation of a bromobenzyl-substituted pyrimidine intermediate
  • Introduction of amino groups at the 4 and 6 positions of the pyrimidine ring
  • Functional group transformations including chlorination and substitution reactions

This approach is supported by patent literature describing the preparation of related compounds such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can serve as a precursor for further amination to yield pyrimidine diamines.

Detailed Preparation Methodology from Patent Literature

A notable preparation method for a closely related intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine , involves the following steps, which can be adapted for this compound synthesis:

Step Description Conditions Key Reagents
1 Reflux reaction of p-bromophenylacetic acid with a solid acid catalyst in methanol 5-6 h reflux, <30 °C cooling p-bromophenylacetic acid, solid acid catalyst (e.g., sulfate-supported iron oxide), methanol
2 Reaction of intermediate 1 with sodium methoxide and dimethyl carbonate under nitrogen atmosphere 70-80 °C, 4-8 h Sodium methoxide, dimethyl carbonate, methanol
3 Reaction with formamidine hydrochloride to introduce amidine functionality 20-30 °C, 15-17 h Formamidine hydrochloride
4 Chlorination of intermediate 3 using phosphorus oxychloride or solid phosgene in toluene with N,N-dimethylaniline or N,N-dimethylaminopyridine 20-105 °C, 3-5 h Phosphorus oxychloride or solid phosgene, toluene, N,N-dimethylaniline or N,N-dimethylaminopyridine

The chlorinated product, 5-(4-bromophenyl)-4,6-dichloropyrimidine, can subsequently undergo nucleophilic substitution with ammonia or amines to introduce the diamine groups at positions 4 and 6, yielding the target pyrimidine-4,6-diamine derivative.

Notes on Catalysts and Solvents:

  • Solid acid catalysts include sulfate-supported complexes on iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel.
  • Hydrophobic solvents such as toluene are used for washing and extraction steps.
  • Acidic solutions involved in intermediate steps can be hydrochloric acid or sulfuric acid solutions.

Example Reaction Scheme for Preparation

  • Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate:

    • p-Bromophenylacetic acid → (acid-catalyzed reflux in methanol) → Intermediate 1
    • Intermediate 1 → (sodium methoxide, dimethyl carbonate, nitrogen atmosphere) → Intermediate 2
    • Intermediate 2 → (formamidine hydrochloride, 20-30 °C) → Intermediate 3
    • Intermediate 3 → (chlorination with POCl3 or phosgene, toluene, 20-105 °C) → 5-(4-bromophenyl)-4,6-dichloropyrimidine
  • Conversion to this compound:

    • 5-(4-bromophenyl)-4,6-dichloropyrimidine → (amination with ammonia or suitable amine) → this compound

Research Findings and Analytical Data

While direct spectral data for this compound is scarce, analogous pyrimidine diamines have been characterized using:

Summary Table of Preparation Conditions

Parameter Description Typical Range/Value
Catalyst Solid acid catalyst (sulfate-supported metal oxides) Iron oxide, zirconium oxide, titanium oxide
Solvent Methanol for initial reflux; toluene for extraction and chlorination Methanol, Toluene
Temperature (Step 1) Reflux and cooling Reflux (methanol), <30 °C cooling
Temperature (Step 2) Carbonate reaction 70-80 °C
Temperature (Step 3) Formamidine reaction 20-30 °C
Temperature (Step 4) Chlorination 20-105 °C
Reaction Time Varies by step 4-8 h (carbonate), 15-17 h (formamidine), 3-5 h (chlorination)
Atmosphere Nitrogen for carbonate step Nitrogen

Q & A

Q. What are the optimized synthetic routes for N4-(4-bromobenzyl)pyrimidine-4,6-diamine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 4,6-dichloropyrimidine with 4-bromobenzylamine under basic conditions (e.g., using DIEA as a base in ethanol) to selectively substitute the chlorine atoms. To improve yield:

  • Temperature Control: Maintain temperatures between 60–80°C to enhance reactivity without side-product formation .
  • Stoichiometric Ratios: Use a 1:1 molar ratio of dichloropyrimidine to benzylamine derivatives to minimize dimerization .
  • Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol for high-purity isolation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and aromatic proton environments. For example, the 4-bromobenzyl group shows distinct splitting patterns in the aromatic region (~7.2–7.6 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., C11_{11}H10_{10}BrN4_4, expected [M+H]+^+ = 293.02) .
  • IR Spectroscopy: Identify amine N-H stretches (~3300 cm1^{-1}) and C-Br vibrations (~500–600 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced kinase inhibition?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrimidine C2 position to improve binding to ATP pockets in kinases like EGFR or FLT3 .
  • Side-Chain Optimization: Replace the 4-bromobenzyl group with substituted aryl rings (e.g., 3-chloro-4-fluorophenyl) to enhance hydrophobic interactions, as seen in quinazoline-based inhibitors .
  • Bioisosteric Replacement: Substitute bromine with morpholine or piperidine groups to improve solubility while retaining target affinity .

Q. What computational strategies are employed to predict the binding affinity of pyrimidine-4,6-diamine derivatives against targets like EGFR or FLT3?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic packing in the DFG motif .
  • MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize candidates .
  • Free Energy Perturbation (FEP): Quantify the impact of substituents (e.g., bromine vs. methyl) on binding thermodynamics .

Q. How do researchers address contradictory data in solubility and bioavailability profiles of brominated pyrimidine-diamine analogs?

Methodological Answer:

  • Experimental Validation: Replicate solubility assays (e.g., shake-flask method in PBS pH 7.4) under standardized conditions. For example, N4-(3-bromophenyl) analogs show solubility <2.7e-3 g/L, requiring formulation with cyclodextrins or lipid nanoparticles .
  • Physicochemical Profiling: Calculate logP (e.g., ACD/Labs) to correlate lipophilicity with permeability. Bromine’s hydrophobicity may necessitate prodrug strategies (e.g., phosphate esters) .
  • In Silico Modeling: Use QSPR models (e.g., SwissADME) to predict absorption and prioritize derivatives with balanced solubility-permeability profiles .

Q. What in vivo models are appropriate for evaluating the antitumor efficacy of this compound derivatives?

Methodological Answer:

  • Xenograft Models: Use immunodeficient mice implanted with EGFR-driven tumors (e.g., H1975 NSCLC cells) to assess tumor growth inhibition. Dose orally at 10–50 mg/kg/day for 21 days .
  • Pharmacokinetic Studies: Collect plasma samples at intervals (0–24h) post-administration. Monitor AUC and Cmax_\text{max} using LC-MS/MS to correlate exposure with efficacy .
  • Toxicity Screening: Evaluate hepatic (ALT/AST) and renal (creatinine) markers weekly. Compare to controls to identify off-target effects .

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